molecular formula C13H22N2O6 B6190397 oxalic acid, tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate CAS No. 2648947-54-8

oxalic acid, tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate

Cat. No.: B6190397
CAS No.: 2648947-54-8
M. Wt: 302.3
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Description

Oxalic acid, tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate is a complex organic compound with the molecular formula C13H22N2O6. It is a derivative of oxalic acid and features a bicyclic structure, making it a unique and interesting compound for various scientific applications .

Properties

CAS No.

2648947-54-8

Molecular Formula

C13H22N2O6

Molecular Weight

302.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid, tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate with oxalic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxalic acid, tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Oxalic acid, tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of oxalic acid, tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxalic acid, tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate is unique due to its specific bicyclic structure and the presence of both amino and carboxylate functional groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

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